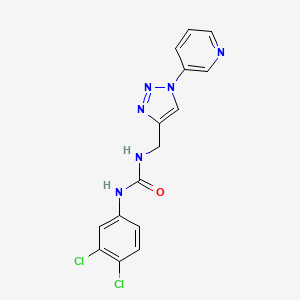![molecular formula C17H17BrN2O4S2 B2550569 (Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 895458-77-2](/img/structure/B2550569.png)
(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of organic molecule that contains several functional groups, including a bromine atom, a thiophene ring, a carboxamide group, and a benzo[d]thiazol-2(3H)-ylidene group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the thiophene ring, and the benzo[d]thiazol-2(3H)-ylidene group would likely contribute to the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Anticancer Properties: Thiophene-based molecules have demonstrated anticancer activity . Researchers could explore the potential of this compound in developing targeted therapies for various cancers.
Anti-Inflammatory Agents: Thiophenes have anti-inflammatory properties . Investigating the anti-inflammatory effects of this compound could lead to the development of new drugs for inflammatory diseases.
Antimicrobial Activity: Thiophene derivatives exhibit antimicrobial effects . Researchers might explore its potential as an antimicrobial agent against bacteria, fungi, or viruses.
Organic Electronics and Materials Science
Thiophenes play a crucial role in organic electronics and material science. Here’s how this compound could contribute:
Organic Semiconductors: Thiophene-mediated molecules are essential for organic semiconductors . Researchers could investigate its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibitors: Thiophene derivatives are utilized as corrosion inhibitors . Understanding their effectiveness in protecting metals from corrosion could have practical applications.
Synthesis Strategies
The compound’s unique structure makes it interesting for synthetic chemists. Consider the following synthetic approaches:
Heterocyclization Methods: Researchers can explore heterocyclization reactions to synthesize thiophene derivatives. Methods like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical routes .
Regioselective Synthesis: Investigating regioselective synthesis methods can lead to efficient access to specific positions on the thiophene ring .
Wirkmechanismus
Target of action
Benzothiazoles and thiophene carboxamides have been studied for their potential biological activities. For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .
Biochemical pathways
The inhibition of COX enzymes by some benzothiazole derivatives can affect the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For benzothiazole derivatives that inhibit COX enzymes, the result could be a reduction in inflammation and pain .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S2/c1-22-7-6-20-10-8-11(23-2)12(24-3)9-14(10)26-17(20)19-16(21)13-4-5-15(18)25-13/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWJPEFZWXGMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)
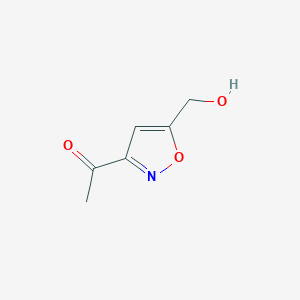

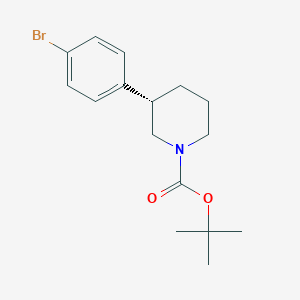
![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)
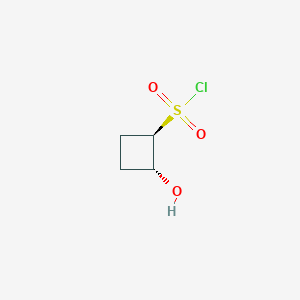

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
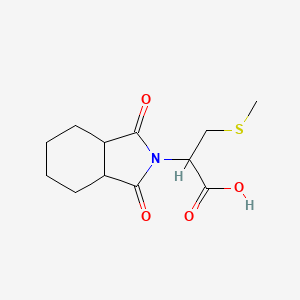
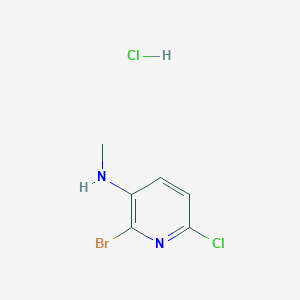
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)
